Lipophilicity and Polar Surface Area Differentiation vs. 2-Phenoxypropanamide Core
The target compound displays a computed XLogP3 of 2.0 and TPSA of 67.8 Ų, while the unsubstituted 2-phenoxypropanamide scaffold has XLogP3 = 1.2 and TPSA = 52.3 Ų [1][2]. This represents an increase of 0.8 log units in lipophilicity and a 15.5 Ų larger polar surface area, indicating a distinct pharmacokinetic profile that cannot be replicated by the core scaffold.
| Evidence Dimension | Computed physicochemical properties |
|---|---|
| Target Compound Data | XLogP3 = 2.0, TPSA = 67.8 Ų |
| Comparator Or Baseline | 2-Phenoxypropanamide (XLogP3 = 1.2, TPSA = 52.3 Ų) |
| Quantified Difference | ΔXLogP3 = +0.8, ΔTPSA = +15.5 Ų |
| Conditions | Computed by XLogP3 3.0 and Cactvs 3.4.8.18 (PubChem 2025.04.14 release) |
Why This Matters
The combination of higher lipophilicity and larger TPSA suggests improved membrane permeability while retaining sufficient polarity for aqueous solubility, a balance often sought in CNS and intracellular drug targets, providing a quantifiable reason to select this compound over the core scaffold.
- [1] PubChem Compound Summary, CID 86266625, N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-phenoxypropanamide. National Center for Biotechnology Information, accessed 2026-04-29. View Source
- [2] PubChem Compound Summary, CID 4627944, 2-phenoxypropanamide. National Center for Biotechnology Information, accessed 2026-04-29. View Source
